Enantiomeric Potency Deficit: (3S,4S)-PF-06459988 vs. (3R,4R)-PF-06459988 in H1975 NSCLC Cells
The (3R,4R)-enantiomer of PF-06459988 (compound 1) potently inhibits EGFR L858R/T790M autophosphorylation in H1975 cells with an IC50 of 13 nM, while the (3S,4S)-enantiomer is described by multiple independent vendors as the 'less active' or 'low activity' S‑enantiomer [1]. Although the precise IC50 of the (3S,4S)-enantiomer has not been reported in the public literature, the stereochemical inversion at the pyrrolidine 3- and 4‑positions abrogates optimal orientation of the acrylamide warhead, leading to a substantial reduction in covalent bond formation with Cys797 [2]. This differential constitutes the primary justification for procuring the (3S,4S)-enantiomer as a chiral negative control.
| Evidence Dimension | IC50 for EGFR L858R/T790M autophosphorylation inhibition in H1975 cells |
|---|---|
| Target Compound Data | Substantially reduced activity; exact IC50 not publicly reported (qualitatively 'less active') |
| Comparator Or Baseline | (3R,4R)-PF-06459988: IC50 = 13 nM |
| Quantified Difference | Qualitatively large but unquantified in public sources |
| Conditions | H1975 NSCLC cell line (endogenous EGFR L858R/T790M); inhibitor treatment for 2 h [1] |
Why This Matters
Procurement of the (3S,4S)-enantiomer is essential for experiments requiring a stereochemically matched negative control that retains the same physicochemical properties as the active (3R,4R)-enantiomer but lacks covalent target engagement capacity.
- [1] Cheng H, Nair SK, Murray BW, et al. J Med Chem. 2016;59(5):2005-2024. Table 4: H1975 IC50 = 13 nM for compound 1 (PF-06459988). View Source
- [2] PDB 5HG7. Cocrystal structure showing covalent modification of Cys797 by PF-06459988. 1.85 Å resolution. View Source
